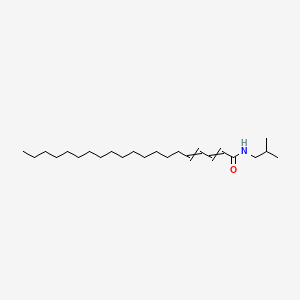

N-isobutyleicosadienamide

Description

N-Isobutyleicosadienamide (chemical formula: C₂₄H₄₅NO) is a bioactive fatty acid amide derivative characterized by a 20-carbon chain (eicosadienoic acid) conjugated to an isobutylamine group. It is structurally related to other long-chain fatty acid amides, such as oleamide and palmitoylethanolamide, which are known for their roles in lipid signaling and neuroregulation .

Properties

Molecular Formula |

C24H45NO |

|---|---|

Molecular Weight |

363.6 g/mol |

IUPAC Name |

N-(2-methylpropyl)icosa-2,4-dienamide |

InChI |

InChI=1S/C24H45NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)25-22-23(2)3/h18-21,23H,4-17,22H2,1-3H3,(H,25,26) |

InChI Key |

LMZPUHBJSQVRHE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC=CC=CC(=O)NCC(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC=CC(=O)NCC(C)C |

Synonyms |

N-isobutyl-2,4-eicosadienamide N-isobutyl-2,4-icosadienamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Isobutyleicosadienamide shares functional and structural similarities with the following compounds:

Oleamide (Cis-9,10-Octadecenamide)

- Structure: 18-carbon monounsaturated fatty acid amide.

- Bioactivity : Modulates sleep induction via GABAergic pathways and regulates gap junction communication .

- Key Differences :

- Chain Length : Oleamide (C18) vs. This compound (C20).

- Unsaturation : Oleamide has one double bond; this compound has two.

- Pharmacokinetics : Oleamide exhibits faster metabolic degradation due to shorter chain length .

Palmitoylethanolamide (PEA)

- Structure: 16-carbon saturated fatty acid ethanolamide.

- Bioactivity : Anti-inflammatory and neuroprotective effects via PPAR-α activation .

- Key Differences: Amine Group: PEA uses ethanolamine vs. isobutylamine in this compound. Solubility: PEA has higher aqueous solubility due to the polar ethanolamine moiety.

Anandamide (Arachidonoylethanolamide)

- Structure: 20-carbon polyunsaturated fatty acid ethanolamide.

- Bioactivity: Endocannabinoid receptor agonist (CB1/CB2) with roles in pain and mood regulation .

- Key Differences: Receptor Specificity: Anandamide targets cannabinoid receptors, while this compound’s targets remain uncharacterized. Oxidative Stability: this compound’s conjugated diene system may confer greater stability than anandamide’s tetraene structure.

Hypothetical Data Table: Comparative Properties

| Property | This compound | Oleamide | Palmitoylethanolamide | Anandamide |

|---|---|---|---|---|

| Molecular Formula | C₂₄H₄₅NO | C₁₈H₃₅NO | C₁₈H₃₉NO₂ | C₂₂H₃₇NO₂ |

| Molecular Weight (g/mol) | 363.6 | 281.5 | 299.5 | 347.5 |

| Melting Point (°C) | ~45 (predicted) | 58–60 | 98–100 | 66–68 |

| LogP (Lipophilicity) | 8.2 (estimated) | 6.5 | 5.8 | 5.9 |

| Bioactivity | Anti-inflammatory (in vitro) | Sleep induction | PPAR-α activation | CB1/CB2 agonism |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.